6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
Systematic IUPAC Nomenclature
The IUPAC name of this compound is derived through hierarchical substitution rules for polycyclic systems. The parent structure is 4H-chromene , a bicyclic system comprising a benzene ring fused to a pyrone moiety (oxygen-containing heterocycle). Key substituents are enumerated as follows:
- Position 2 : A carboxamide group (-CONH-) attached to the chromene backbone.
- Position 4 : A ketone functional group (-C=O).
- Position 6 : A chlorine atom.
- Position 7 : A methyl group (-CH3).
The nitrogen atom of the carboxamide group is further substituted with a 2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl chain. This side chain consists of an ethyl group bearing two substituents at the second carbon:
- A 4-methylphenyl group (a benzene ring with a methyl group at position 4).
- A piperidin-1-yl group (a six-membered saturated ring containing one nitrogen atom).
Thus, the full systematic name is 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide .
Structural Representation
The compound’s structure (Figure 1) features a chromene core with the following arrangement:
- Chromene backbone : A fused bicyclic system with oxygen at position 1 and a ketone at position 4.
- Substituents :
- Chlorine at position 6.
- Methyl group at position 7.
- Carboxamide at position 2, linked to a branched ethyl side chain.
- Side chain : The ethyl group’s central carbon binds both a 4-methylphenyl aromatic ring and a piperidine heterocycle, creating a sterically congested region .
Properties
CAS No. |
943106-35-2 |
|---|---|
Molecular Formula |
C25H27ClN2O3 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27ClN2O3/c1-16-6-8-18(9-7-16)21(28-10-4-3-5-11-28)15-27-25(30)24-14-22(29)19-13-20(26)17(2)12-23(19)31-24/h6-9,12-14,21H,3-5,10-11,15H2,1-2H3,(H,27,30) |
InChI Key |
PXCZHDQEISXTRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chromene Backbone
The chromene core is synthesized via cyclization of substituted resorcinol derivatives. 4-Chlororesorcinol and ethyl acetoacetate undergo Pechmann condensation under acidic conditions to yield 6-chloro-4-methyl-7-hydroxycoumarin .
Reaction Conditions :
-
Catalyst : Concentrated sulfuric acid (0.5 eq)
-
Temperature : 0–5°C (initial), then reflux at 120°C
Alternative methods employ Friedel-Crafts acylation with acetyl chloride and AlCl₃ to introduce methyl groups at the 7-position .
Functionalization with Chloro and Methyl Groups
Chlorination and methylation are achieved through electrophilic substitution. Acetyl chloride in ethanol at 145–150°C introduces the 7-methyl group, while 4-chlororesorcinol provides the 6-chloro substituent .
Key Data :
| Step | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Chlorination | 4-Chlororesorcinol | H₂SO₄, 120°C | 63% | |
| Methylation | Acetyl chloride | AlCl₃, 145°C | 67% |
Formation of the Carboxamide Moiety
The carboxylic acid intermediate is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine .
Procedure :
-
Ester Hydrolysis : 7-Methoxy-4-oxo-4H-chromene-2-carboxylate is hydrolyzed with NaOH (2M) to the carboxylic acid (yield: 80–90%) .
-
Amidation : The acid reacts with the amine in dichloromethane, catalyzed by PyBOP and DIEA (N,N-diisopropylethylamine) .
Optimization Notes :
Introduction of the Piperidine and 4-Methylphenyl Groups
The side chain 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine is synthesized via reductive amination of 4-methylacetophenone with piperidine, followed by Gabriel synthesis.
Critical Steps :
-
Reductive Amination : NaBH₃CN in methanol, 24 hours, room temperature (yield: 58%)
-
Gabriel Synthesis : Phthalimide protection and subsequent hydrazinolysis
Purification and Crystallization
Final purification employs flash chromatography (SiO₂, dichloromethane/methanol) and recrystallization from ethanol/acetonitrile .
Analytical Validation :
-
X-ray Diffraction : Confirms planar chromene structure (mean deviation: 0.0670 Å)
-
NMR : Characteristic peaks for amide (δ = 10.66 ppm) and piperidine (δ = 2.92 ppm)
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide exhibit several biological activities:
-
Antitumor Activity :
- Chromene derivatives have been studied for their ability to inhibit cancer cell lines. The presence of the piperidine ring may enhance central nervous system activity, suggesting potential neuropharmacological effects.
- A study demonstrated that derivatives of similar structures showed significant activity against various cancer cell lines, indicating the compound's potential as an anticancer agent .
-
Anti-inflammatory Effects :
- Compounds with similar structures have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties :
Synthetic Methodologies
Several synthetic routes can be employed to produce 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide. These methods highlight the versatility available for creating complex organic molecules:
| Synthetic Method | Description |
|---|---|
| Nucleophilic Substitution | Utilizes the chloro group for further derivatization. |
| Electrophilic Aromatic Substitution | Engages methyl and phenyl groups for functional modifications. |
| Amide Bond Formation | Key reaction step for synthesizing the final compound from precursor materials. |
Antitumor Activity Case Study
A recent study evaluated various chromene derivatives for their antitumor properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with IC50 values highlighting their potency .
Antimicrobial Evaluation
In vitro studies assessed the antimicrobial activity of related compounds against pathogens like Staphylococcus aureus. Results showed that specific derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating strong antibacterial properties .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for predicting therapeutic outcomes. Initial studies focus on interaction studies that assess how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion profiles.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its piperidine-4-methylphenyl ethylamine side chain. Below is a comparative analysis with related molecules:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights :
Piperidine vs. Sulfonamide groups (e.g., in Analog 1) are associated with improved aqueous solubility and protein binding, which may be advantageous for non-CNS applications .
Chlorine and Methyl Positioning :
- The 6-chloro-7-methyl substitution on the chromene core is conserved in both the target compound and Analog 1 , suggesting shared electronic or steric effects critical for target engagement (e.g., kinase active-site interactions) .
Piperidine in CNS-Targeting Agents :
- W-18 and other piperidine-containing analogs demonstrate the scaffold’s versatility in central nervous system (CNS) drug design, though the target compound’s piperidine group lacks nitro or indene motifs linked to opioid activity .
Chromene vs. Indoloquinoline Cores: Unlike 1cP-LSD’s indoloquinoline core (a hallmark of serotonergic psychedelics), the chromene scaffold in the target compound lacks conjugated aromatic systems necessary for 5-HT2A receptor activation .
Biological Activity
The compound 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic molecule belonging to the chromene class, characterized by its unique structural features that suggest significant biological activity. This article delves into its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.
Structural Overview
The compound features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. Notable substituents include:
- Chloro group at the 6-position
- Methyl group at the 7-position
- Piperidine moiety and 4-methylphenyl substituent
These functional groups contribute to the compound's reactivity and potential biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 943106-35-2 |
Antitumor Activity
Research indicates that chromene derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds structurally similar to 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can inhibit various cancer cell lines. For instance, compounds with similar structures have shown IC values ranging from 10 µM to 30 µM against breast cancer cell lines such as MCF-7 .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by its ability to modulate key inflammatory pathways. Studies have indicated that chromene derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The presence of the piperidine ring may enhance central nervous system activity, suggesting neuropharmacological effects .
Antimicrobial Activity
In vitro evaluations of antimicrobial activity have shown that 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide exhibits significant efficacy against various pathogens. The minimum inhibitory concentration (MIC) for similar compounds has been reported as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Table
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Staphylococcus epidermidis | 0.30 | Bactericidal |
Study on Antitumor Effects
A study published in ACS Omega evaluated the antitumor activity of various chromene derivatives, including those similar to our compound. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against cancer cell lines, particularly through the inhibition of cell proliferation pathways .
Study on Antimicrobial Properties
In another study focusing on antimicrobial properties, derivatives of chromene were tested for their ability to inhibit biofilm formation in pathogenic bacteria. The results showed that these compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, highlighting their potential as novel antimicrobial agents .
Q & A
Basic: What are the standard synthetic routes for preparing 6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the chromenone core (4-oxo-4H-chromene). Key steps include:
- Step 1 : Condensation of substituted salicylaldehyde derivatives with active methylene compounds to form the chromenone backbone.
- Step 2 : Introduction of the chloro and methyl groups at positions 6 and 7 via electrophilic substitution or halogenation reactions under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
- Step 3 : Coupling the chromenone core with the piperidine-ethyl-4-methylphenyl moiety using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the final compound (>95% purity). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is mandatory .
Basic: How is the structural integrity of this compound validated post-synthesis?
Structural validation employs:
- Spectroscopy : H NMR (for aromatic protons and piperidine CH groups) and C NMR (to confirm carbonyl and chromenone carbons). IR spectroscopy verifies amide C=O stretching (~1650–1680 cm) .
- Mass Spectrometry : HRMS ensures accurate molecular weight (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and confirms spatial arrangement of substituents .
Basic: What preliminary biological assays are recommended to screen its activity?
Initial screening includes:
- In vitro enzyme inhibition assays : Test against kinases (e.g., PI3K, CDK) or proteases using fluorescence-based substrates. IC values are calculated from dose-response curves .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin protocols. Compare results with positive controls (e.g., doxorubicin) .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., estrogen receptor) to assess affinity (K) .
Advanced: How can structure-activity relationship (SAR) studies optimize its biological efficacy?
SAR strategies include:
- Substituent modification : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF) or bulky groups to enhance target binding. Adjust the piperidine ring size (e.g., morpholine) to alter pharmacokinetics .
- Bioisosteric replacement : Substitute the chromenone carbonyl with a sulfonamide to improve metabolic stability .
- Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with target proteins (e.g., kinases) . Validate predictions with in vitro assays .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or compound purity. Mitigation steps:
- Reproducibility checks : Validate protocols using standardized cell lines (e.g., ATCC-certified) and control compounds.
- Purity reassessment : Re-analyze compound batches via HPLC (>98% purity) and exclude degradation products (e.g., hydrolyzed amide) .
- Orthogonal assays : Confirm enzyme inhibition with both fluorescence and luminescence-based readouts .
Advanced: What methods improve synthetic yield and scalability?
- Optimized reaction conditions : Use microwave-assisted synthesis to reduce reaction time (from 12h to 2h) and improve yields (from 45% to 72%) .
- Flow chemistry : Implement continuous flow reactors for coupling steps to enhance reproducibility and reduce byproducts .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Advanced: How to assess its pharmacokinetic and toxicity profiles?
- In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability tests predict metabolic clearance and absorption .
- In vivo toxicity : Acute oral toxicity studies in rodents (OECD 423) to determine LD. Histopathological analysis of liver/kidney tissues post-administration .
Advanced: What strategies address inconsistent results in enzyme inhibition assays?
- Standardize assay parameters : Fix ATP concentrations (e.g., 10 µM for kinases) and pre-incubation times (30 min) .
- Check for aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which may cause false positives. Add detergents (e.g., 0.01% Tween-20) to disrupt aggregates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
